Actodigin
Overview
Description
ACTODIGIN is a cardioactive steroid glycoside with the molecular formula C29H44O9 and a molecular weight of 536.66 g/mol . It is known for its ability to inhibit the enzyme Na+/K±ATPase , which plays a crucial role in cardiac muscle contraction . This compound is structurally related to other cardiac glycosides like digitoxin and ouabain .
Preparation Methods
ACTODIGIN can be synthesized from digitoxigenin or testosterone . The synthetic route involves the glycosylation of the steroid nucleus with a glucose moiety. The reaction conditions typically include the use of acidic catalysts and protecting groups to ensure selective glycosylation . Industrial production methods may involve the extraction of the compound from natural sources followed by purification and crystallization .
Chemical Reactions Analysis
ACTODIGIN undergoes several types of chemical reactions, including:
Oxidation: The lactone ring in this compound can be oxidized to form various derivatives.
Reduction: Reduction of the lactone ring can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents to form esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like acyl chlorides . The major products formed from these reactions are typically derivatives of this compound with modified biological activities .
Scientific Research Applications
ACTODIGIN has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of cardiac glycosides.
Biology: This compound is used to investigate the role of Na+/K±ATPase in cellular processes.
Industry: This compound is used in the development of new cardioactive drugs with improved safety profiles.
Mechanism of Action
The primary mechanism of action of ACTODIGIN involves the inhibition of the Na+/K±ATPase enzyme . This inhibition leads to an increase in intracellular sodium levels, which in turn promotes the influx of calcium ions through the sodium-calcium exchanger . The increased intracellular calcium enhances cardiac muscle contraction, thereby improving cardiac output . The molecular targets of this compound include the Na+/K±ATPase enzyme and the sodium-calcium exchanger .
Comparison with Similar Compounds
ACTODIGIN is similar to other cardiac glycosides such as digitoxin , ouabain , and digoxin . it has a unique structural feature in the form of a glucose moiety attached to the steroid nucleus, which contributes to its distinct biological activity . Unlike digitoxin and ouabain, this compound has a greater margin of safety and reversibility of toxic effects . This makes it a promising candidate for further research and development in the field of cardiology .
Similar Compounds
Properties
IUPAC Name |
4-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O9/c1-27-9-5-16(37-26-24(33)23(32)22(31)21(14-30)38-26)13-15(27)3-4-20-19(27)6-10-28(2)18(7-11-29(20,28)35)17-8-12-36-25(17)34/h8,15-16,18-24,26,30-33,35H,3-7,9-14H2,1-2H3/t15-,16+,18-,19+,20-,21-,22-,23+,24-,26-,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLJAFRNPZVVIW-ADFGDECNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CCOC5=O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043283 | |
Record name | Actodigin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-69-4 | |
Record name | Actodigin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Actodigin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACTODIGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E4KL95FK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.